Product packaging for 3,5-Difluoro-4-methylbenzoyl chloride(Cat. No.:CAS No. 103877-74-3)

3,5-Difluoro-4-methylbenzoyl chloride

Cat. No.: B010067
CAS No.: 103877-74-3
M. Wt: 190.57 g/mol
InChI Key: KVEJJMIYHDTKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-methylbenzoyl chloride ( 103877-74-3) is a fluorinated aromatic acyl chloride of high interest in contemporary organic synthesis. This compound serves as a versatile and reactive building block for introducing the 3,5-difluoro-4-methylbenzoyl moiety into more complex molecular architectures. Its primary research value lies in its role as a key acylating agent in the synthesis of novel compounds for pharmaceutical and material science applications. The molecule's structure features an acyl chloride group, a highly reactive functional group that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the efficient synthesis of amides, esters, and thioesters. The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to non-halogenated analogues. Furthermore, the fluorine atoms and the methyl group provide a specific steric and electronic environment that can be critical for fine-tuning the properties of the final molecule, such as its metabolic stability, lipophilicity, and binding affinity in biologically active compounds. As a result, this reagent is particularly valuable for medicinal chemistry research, for instance, in the development of enzyme inhibitors, and for creating specialized monomers in polymer chemistry. This product is strictly for research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care, as it is a moisture-sensitive and corrosive substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O B010067 3,5-Difluoro-4-methylbenzoyl chloride CAS No. 103877-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103877-74-3

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

3,5-difluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5ClF2O/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3

InChI Key

KVEJJMIYHDTKAM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)C(=O)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)Cl)F

Synonyms

Benzoyl chloride, 3,5-difluoro-4-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 3,5 Difluoro 4 Methylbenzoyl Chloride

Established Synthetic Routes for Benzoyl Chlorides

The conversion of carboxylic acids to benzoyl chlorides is a fundamental transformation in organic synthesis. Several standard chlorinating agents are employed for this purpose, each with its own advantages and specific applications. atamanchemicals.com

The most direct method for synthesizing 3,5-Difluoro-4-methylbenzoyl chloride is through the chlorination of 3,5-Difluoro-4-methylbenzoic acid. This transformation can be achieved using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. vedantu.com The reaction between a carboxylic acid, such as 3,5-Difluoro-4-methylbenzoic acid, and thionyl chloride proceeds to form the corresponding acyl chloride, with the convenient formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). researchgate.netyoutube.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This method is favored for its efficiency and the ease of separation of the product from the volatile byproducts. researchgate.net The reaction is typically carried out in an inert solvent or neat, and often with gentle heating to drive the reaction to completion. chemicalbook.com

Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis

Chlorinating Agent Byproducts Phase of Byproducts Advantages
Thionyl chloride (SOCl₂) SO₂, HCl Gas Volatile byproducts are easily removed
Phosphorus pentachloride (PCl₅) POCl₃, HCl Liquid, Gas Effective for a wide range of carboxylic acids
Phosphorus oxychloride (POCl₃) H₃PO₄ Liquid Can be used for sensitive substrates
Phosgene (B1210022) (COCl₂) CO₂, HCl Gas Highly reactive, good for large-scale production
Diphosgene (ClCOOCCl₃) Phosgene, CO₂ Liquid, Gas Safer alternative to phosgene

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. wikipedia.org The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. youtube.com While highly effective, the separation of the acyl chloride from the less volatile POCl₃ can sometimes be more challenging than with thionyl chloride. wikipedia.org

The reaction proceeds as follows: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus oxychloride (POCl₃) can also be used, though it is generally less reactive than PCl₅. It is often employed in the presence of a catalyst.

Phosgene (COCl₂), a highly reactive gas, is a powerful chlorinating agent used in industrial settings for the synthesis of acyl chlorides. google.comyoutube.com Its high reactivity allows for efficient conversion, but its extreme toxicity necessitates special handling procedures.

Diphosgene (trichloromethyl chloroformate), a liquid, serves as a safer alternative to phosgene. youtube.com It decomposes upon heating or in the presence of a catalyst to generate phosgene in situ, thereby avoiding the need to handle the hazardous gas directly.

The synthesis of this compound is intrinsically linked to the availability of its precursor, 3,5-Difluoro-4-methylbenzoic acid. The synthesis of this precursor often involves multi-step processes starting from more readily available materials.

The synthesis of 3,5-Difluoro-4-methylbenzoic acid can be approached through various synthetic strategies. One common approach involves the derivatization of substituted toluene (B28343) or benzoic acid molecules. For instance, the synthesis of 2,5-difluoro-4-methyl-benzoic acid has been achieved, which can then be converted to the corresponding benzoyl chloride using thionyl chloride. chemicalbook.com While this is a different isomer, the principles of synthesis are analogous.

A plausible synthetic route to 3,5-Difluoro-4-methylbenzoic acid could start from a difluorotoluene derivative. For example, the preparation of 4-bromo-2,6-difluorotoluene from 1-bromo-3,5-difluorobenzene (B42898) has been reported. google.com Such a compound could potentially be converted to the corresponding carboxylic acid through methods like Grignard reaction followed by carboxylation. Subsequent chlorination would then yield the desired this compound.

Precursor Chemistry and Functional Group Manipulation

Selective Fluorination Techniques

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of the precursor, 3,5-difluoro-4-methylbenzoic acid. Selective fluorination is challenging but essential for creating complex fluorinated molecules. researchgate.net Several methods are available for C-F bond formation on an aryl group, including nucleophilic aromatic substitution (SNAr), electrophilic C-H fluorination, and transition metal-catalyzed fluorination. researchgate.net

Electrophilic fluorination reagents, such as Selectfluor®, are commonly used to introduce fluorine atoms to C-H bonds under relatively mild conditions. beilstein-journals.orgrsc.org This method is particularly valuable for the late-stage functionalization of complex molecules. researchgate.net Another prominent strategy is nucleophilic aromatic substitution, like the Halex reaction, which can be effective for introducing fluorine by displacing other halogen atoms on the aromatic ring. researchgate.net The choice of technique depends on the available starting materials and the desired regioselectivity of the fluorination process.

Reaction Conditions and Optimization Strategies

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. libretexts.orgchemguide.co.uk The most common and industrially viable method involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process. libretexts.orgyoutube.com

CH₃C₆H₂(F₂)COOH + SOCl₂ → CH₃C₆H₂(F₂)COCl + SO₂ + HCl

Temperature is a critical parameter in the synthesis of benzoyl chlorides. The reaction between a benzoic acid derivative and thionyl chloride is typically conducted with heating. google.com For similar processes, reaction temperatures are often controlled in the range of 30-70°C. google.com In other described syntheses, the mixture may be heated to reflux, with temperatures reaching up to 100°C. taylorandfrancis.comchemicalbook.com The heating rate should be controlled to manage the evolution of gaseous by-products safely. chemicalbook.com After the reaction is complete, purification is typically achieved via distillation, which requires higher temperatures. For industrial-scale purification of benzoyl chloride crude products, vacuum distillation is employed with heating temperatures ranging from 150°C to 190°C. google.compatsnap.com

Refluxing the reaction mixture ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent or reagent. taylorandfrancis.com The duration of the reflux is crucial for driving the reaction to completion. Depending on the specific substrate and scale, the reaction time can vary from 1 to 6 hours. google.com In some laboratory preparations, the reaction is continued until the evolution of gas subsides, indicating the consumption of the starting materials. chemicalbook.com For example, the synthesis of 4-(allyloxy)benzoyl chloride involves raising the temperature to reflux for 3 hours. taylorandfrancis.com

Table 1: Representative Reaction Conditions for Benzoyl Chloride Synthesis

Parameter Value Range Source
Reaction Temperature 30 - 100 °C google.comtaylorandfrancis.com
Reflux Duration 1 - 6 hours google.com

The efficiency of the chlorination reaction using thionyl chloride can be significantly enhanced by a catalyst. N,N-dimethylformamide (DMF) is a commonly used catalyst for this transformation. youtube.comgoogle.comtaylorandfrancis.com The catalyst is typically used in small quantities, with its mass being between 0.001 and 0.030 times that of the starting benzoic acid. google.com An optimal range is often cited as 0.003 to 0.010 times the mass of the benzoic acid. google.com The catalyst facilitates the reaction, leading to higher conversion rates and potentially milder reaction conditions. youtube.com In other industrial processes for similar compounds, catalysts such as zinc chloride have also been utilized. patsnap.com

Table 2: Catalyst Loading for Thionyl Chloride-Mediated Chlorination

Catalyst Typical Loading (mass fraction relative to benzoic acid) Source
N,N-dimethylformamide (DMF) 0.001 - 0.030 google.com

Large-Scale and Industrial Production Considerations

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful optimization of the process to maximize yield, purity, and safety while minimizing cost and waste.

For industrial applications, achieving high yield and purity is paramount. Optimized processes for benzoyl chloride synthesis report yields exceeding 90% and purities greater than 99.5%. google.comgoogle.com Key optimization strategies include the precise control of reactant stoichiometry, reaction temperature, and duration. google.com

A critical step in ensuring high purity is the post-reaction workup. The excess, unreacted thionyl chloride is typically removed by distillation. google.comchemicalbook.com The crude benzoyl chloride product is then purified by fractional distillation under reduced pressure (vacuum distillation). google.comgoogle.com This technique allows the compound to be distilled at a lower temperature, preventing thermal decomposition and removing non-volatile impurities. Industrial protocols specify distillation parameters such as a tower top temperature of 100-130°C and a pressure of 10-50 mmHg. google.com For continuous production, a film evaporator may be used for the reduced pressure distillation step, which is an efficient method for large-scale operations. google.com The careful recovery and recycling of excess reagents and by-products are also crucial for an economically and environmentally sustainable industrial process. google.com

Implementation of Continuous Flow Reactors

There is no specific information available in the reviewed scientific literature regarding the synthesis of this compound using continuous flow reactors. Research has demonstrated the advantages of continuous flow processing for various chemical reactions, including the synthesis of other acyl chlorides, often leading to improved safety, efficiency, and scalability compared to traditional batch methods. nih.gov However, the application of this technology to the production of this compound, including specific reactor designs, reaction conditions, and performance metrics, is not documented.

Advanced Purification Techniques

Information on advanced purification techniques specifically developed or applied to this compound is not available in the public domain. Standard purification methods for benzoyl chlorides, including fluorinated analogues, typically involve fractional distillation under reduced pressure to remove impurities and unreacted starting materials. google.comchemicalbook.com While more advanced methods exist for acyl chlorides in general, such as thin-film distillation or specific extractive processes to remove colorimetric impurities google.comgoogleapis.com, their application and efficacy for achieving high-purity this compound have not been specifically reported.

Reactivity and Mechanistic Insights of 3,5 Difluoro 4 Methylbenzoyl Chloride

Electrophilic Character of the Carbonyl Carbon

The carbonyl carbon in 3,5-Difluoro-4-methylbenzoyl chloride possesses a significant partial positive charge, rendering it highly susceptible to attack by nucleophiles. This electrophilicity is a consequence of the cumulative electron-withdrawing inductive effects of the two fluorine atoms and the chlorine atom of the acyl chloride group. Fluorine, being the most electronegative element, exerts a strong electron-pulling effect through the sigma bonds of the aromatic ring, which in turn withdraws electron density from the carbonyl carbon.

While the methyl group at the 4-position has a weak electron-donating effect through hyperconjugation, its influence is outweighed by the powerful inductive effects of the three halogen atoms. This net electron withdrawal enhances the polarization of the carbon-oxygen double bond, making the carbonyl carbon a potent electrophile.

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic acyl substitution. This class of reactions proceeds via a general two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. The high reactivity of the acyl chloride facilitates these reactions with a wide range of nucleophiles.

Reaction with Amines for Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of the corresponding N-substituted amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

General Reaction Scheme:

Nucleophile (Amine)Product
Primary Amine (R-NH₂)N-Alkyl/Aryl-3,5-difluoro-4-methylbenzamide
Secondary Amine (R₂NH)N,N-Dialkyl/Aryl-3,5-difluoro-4-methylbenzamide

Esterification with Alcohols

Esterification of this compound with alcohols or phenols provides the corresponding esters. The oxygen atom of the hydroxyl group serves as the nucleophile. Similar to amide synthesis, a base is often employed to scavenge the HCl produced during the reaction. The reaction proceeds readily with primary and secondary alcohols.

General Reaction Scheme:

Nucleophile (Alcohol)Product
Primary Alcohol (R-OH)Alkyl 3,5-difluoro-4-methylbenzoate
Secondary Alcohol (R₂CHOH)sec-Alkyl 3,5-difluoro-4-methylbenzoate
Phenol (Ar-OH)Aryl 3,5-difluoro-4-methylbenzoate

Formation of Thioesters with Thiols

In a similar fashion, this compound reacts with thiols (mercaptans) to yield thioesters. The sulfur atom of the thiol is a potent nucleophile and readily attacks the carbonyl carbon. The reaction conditions are analogous to those used for amide and ester synthesis, often requiring a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

Nucleophile (Thiol)Product
Thiol (R-SH)S-Alkyl/Aryl 3,5-difluoro-4-methylbenzothioate

Hydrolysis to Carboxylic Acid Derivatives

This compound is sensitive to moisture and readily undergoes hydrolysis in the presence of water to form 3,5-difluoro-4-methylbenzoic acid. This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The reaction is often vigorous and exothermic. The initial attack of a water molecule on the carbonyl carbon leads to a tetrahedral intermediate, which then eliminates a chloride ion. A subsequent deprotonation step yields the final carboxylic acid product and hydrochloric acid.

Reaction Scheme:

Influence of Halogen Substituents on Reactivity

The two fluorine atoms on the aromatic ring play a crucial role in modulating the reactivity of this compound. Their strong electron-withdrawing inductive effect (-I effect) is paramount. This effect significantly increases the electrophilicity of the carbonyl carbon, making the molecule more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.

While fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring, the inductive effect of fluorine is generally considered to be dominant in influencing the reactivity of acyl halides. The meta-positioning of the fluorine atoms relative to the carbonyl group means that their resonance effect on the carbonyl carbon is less pronounced than their inductive effect.

Furthermore, the small atomic radius of fluorine minimizes steric hindrance around the reaction center, allowing for easier access of nucleophiles to the carbonyl carbon. This is in contrast to larger halogen substituents which might impose some steric constraints. The combination of a strong inductive electron withdrawal and minimal steric hindrance makes this compound a highly reactive and efficient acylating agent.

Reduction Pathways of the Carbonyl Group

The carbonyl group of this compound is susceptible to reduction by various reagents, leading to the formation of corresponding alcohol derivatives. The choice of reducing agent dictates the final product, allowing for selective synthesis of either primary or tertiary alcohols.

The reduction of benzoyl chlorides to their corresponding benzyl alcohols is a fundamental transformation in organic chemistry. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this purpose. These reagents can effectively reduce the acyl chloride functionality to a primary alcohol. For instance, the reduction of a similar compound, methylbenzoate, to benzyl alcohol is readily achieved using LiAlH4, whereas milder reagents like sodium borohydride (NaBH4) are generally ineffective for reducing esters or acyl chlorides. doubtnut.com This principle can be extended to this compound, where a powerful hydride source would be necessary to achieve the corresponding (3,5-difluoro-4-methylphenyl)methanol.

Table 1: Reduction of Benzoyl Chloride to Benzyl Alcohol

Reactant Reagent Product
This compound Lithium Aluminum Hydride (LiAlH4) (3,5-Difluoro-4-methylphenyl)methanol

Grignard reagents, which are potent nucleophiles, react with acyl chlorides to yield tertiary alcohols. This reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after an aqueous workup. The reaction of various Grignard reagents with acyl chlorides is a well-established method for the synthesis of a wide array of tertiary alcohols. researchgate.netrsc.orgdoi.org For example, reacting this compound with two equivalents of a Grignard reagent, such as methylmagnesium bromide, would be expected to produce 2-(3,5-difluoro-4-methylphenyl)propan-2-ol. The versatility of this reaction allows for the introduction of various alkyl or aryl groups, depending on the Grignard reagent used. google.comgoogle.com

Table 2: Synthesis of Tertiary Alcohols using Grignard Reagents

Reactant Grignard Reagent (2 equiv.) Intermediate Ketone Final Product (Tertiary Alcohol)
This compound Methylmagnesium bromide 1-(3,5-Difluoro-4-methylphenyl)ethan-1-one 2-(3,5-Difluoro-4-methylphenyl)propan-2-ol
This compound Ethylmagnesium bromide 1-(3,5-Difluoro-4-methylphenyl)propan-1-one 3-(3,5-Difluoro-4-methylphenyl)pentan-3-ol
This compound Phenylmagnesium bromide (3,5-Difluoro-4-methylphenyl)(phenyl)methanone (3,5-Difluoro-4-methylphenyl)diphenylmethanol

Acylation Reactions in Complex Molecule Synthesis

Acylation reactions involving this compound are pivotal in constructing more complex molecular architectures. These reactions introduce the 3,5-difluoro-4-methylbenzoyl group onto other molecules, a key step in the synthesis of various target compounds.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. organic-chemistry.orgchemguide.co.uk In this reaction, this compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). chemistrysteps.commasterorganicchemistry.com The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond and the corresponding aryl ketone. chemistrysteps.com The presence of the deactivating acyl group on the product prevents further acylation. chemistrysteps.comyoutube.com This method provides a reliable route to synthesize various ketones bearing the 3,5-difluoro-4-methylphenyl moiety.

Table 3: Friedel-Crafts Acylation with this compound

Aromatic Substrate Catalyst Product
Benzene (B151609) AlCl3 (3,5-Difluoro-4-methylphenyl)(phenyl)methanone
Toluene (B28343) AlCl3 (3,5-Difluoro-4-methylphenyl)(p-tolyl)methanone
Anisole AlCl3 (3,5-Difluoro-4-methylphenyl)(4-methoxyphenyl)methanone

Recent advancements in organic synthesis have introduced photoredox catalysis as a powerful tool for forming carbon-carbon bonds under mild conditions. While specific examples detailing the photoredox-catalyzed acylation using this compound are not prevalent in the provided search results, the general principles of such reactions can be applied. In a typical photoredox-catalyzed acylation, a photocatalyst, upon excitation by visible light, can facilitate the generation of an acyl radical from an acyl chloride. This acyl radical can then engage in various coupling reactions. For instance, photoredox catalysis has been employed for the difluoro(phenylthio)methylation of allenoic acids, showcasing the utility of this approach in forming new carbon-carbon bonds with fluorinated compounds. researchgate.net This methodology could potentially be adapted for the acylation of various substrates using this compound, offering a milder alternative to traditional Friedel-Crafts conditions.

Applications As a Synthetic Intermediate in Advanced Research

Utility in Pharmaceutical Chemistry

The incorporation of fluorinated fragments into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. 3,5-Difluoro-4-methylbenzoyl chloride serves as a key reagent for introducing the 3,5-difluoro-4-methylbenzoyl group into a wide array of molecular scaffolds, leading to the generation of novel therapeutic agents.

Synthesis of Bioactive Molecules and Drug Candidates

The synthesis of novel bioactive molecules often relies on the use of unique and functionalized building blocks. While specific drug candidates publicly disclosed as being synthesized directly from this compound are not extensively documented in readily available literature, the structural motif it provides is of significant interest in drug discovery. The difluorinated methylbenzoyl group can be found in various patented compounds being investigated for a range of therapeutic areas. The introduction of this moiety can modulate a molecule's lipophilicity, membrane permeability, and metabolic profile, all of which are critical parameters for a successful drug candidate.

Precursor to Amide-Based Drug Scaffolds

Amide bonds are one of the most common linkages in pharmaceutical compounds. This compound is an excellent precursor for the synthesis of a diverse range of amide derivatives. By reacting with primary or secondary amines, it readily forms N-substituted-3,5-difluoro-4-methylbenzamides. These benzamide (B126) scaffolds are integral to the structure of many biologically active compounds, including enzyme inhibitors and receptor modulators. The reaction is typically straightforward and efficient, making it a favored method for generating libraries of compounds for high-throughput screening in drug discovery programs.

Reactant AReactant BProduct ScaffoldSignificance in Drug Discovery
This compoundPrimary/Secondary AmineN-substituted-3,5-difluoro-4-methylbenzamideCore structure in various enzyme inhibitors and receptor antagonists. Fluorine atoms can enhance binding affinity and metabolic stability.

Role in Sulfonamide Derivative Synthesis

Sulfonamides represent another critical class of functional groups in medicinal chemistry, known for their presence in antibacterial, diuretic, and anticonvulsant drugs. While the direct reaction of this compound does not form a sulfonamide, it is a precursor to intermediates that can be used in their synthesis. For instance, the corresponding 3,5-difluoro-4-methylaniline can be prepared from the benzoyl chloride through a multi-step synthesis. This aniline (B41778) derivative can then be reacted with a sulfonyl chloride to produce sulfonamide-containing compounds. The 3,5-difluoro-4-methylphenyl group can confer advantageous properties to the resulting sulfonamide drug candidates.

Intermediacy in Specific Pharmaceutical Compound Syntheses

Although detailed public information is limited, patent literature suggests the use of this compound as an intermediate in the synthesis of proprietary pharmaceutical compounds. In these syntheses, the compound is often used to introduce the fluorinated benzoyl moiety, which is a key component of the final active pharmaceutical ingredient (API). The specific nature of these compounds is often confidential during the early stages of drug development.

Contributions to Agrochemical Development

The principles of enhancing biological activity through fluorination are also extensively applied in the agrochemical industry. The introduction of fluorinated moieties can lead to increased efficacy, altered selectivity, and improved environmental persistence profiles of herbicides and pesticides.

Formulation of Herbicides and Pesticides

This compound is a valuable intermediate in the synthesis of active ingredients for herbicidal and pesticidal formulations. The resulting benzamide or other derivatives containing the 3,5-difluoro-4-methylbenzoyl group can exhibit potent bioactivity against specific weeds or insect pests. The fluorine atoms can play a crucial role in overcoming metabolic resistance mechanisms in target organisms. While specific commercial products are not always directly traceable to this starting material in public literature, the structural element is present in patented agrochemical compounds.

Agrochemical ClassRole of this compoundPotential Benefits
HerbicidesIntermediate for synthesizing active ingredientsEnhanced efficacy, improved crop selectivity, favorable environmental profile.
PesticidesPrecursor to insecticidal and fungicidal compoundsOvercoming resistance, increased potency, better stability.

Development of Functional Materials and Polymers

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make them attractive for the development of advanced functional materials and specialty polymers. sigmaaldrich.comresearchgate.net this compound is a monomer that can be used to incorporate these desirable features into polymer backbones.

Aromatic polyesters are a class of high-performance polymers known for their mechanical strength and thermal stability. derpharmachemica.com this compound can be used as a monomer in conjunction with aromatic diols (such as bisphenol-A) to create wholly aromatic polyesters through polycondensation reactions. derpharmachemica.comresearchgate.net

The fluorine atoms on the benzoyl chloride monomer would be expected to impart several enhanced properties to the resulting polymer:

Chemical Resistance: Fluorination can reduce the susceptibility of the polymer to chemical attack.

Modified Solubility: The fluorine atoms can alter the polymer's solubility in organic solvents, which is a critical parameter for processing.

Dielectric Properties: Fluorinated polymers often have low dielectric constants, making them suitable for applications in electronics.

The synthesis of these specialty polymers typically involves interfacial polycondensation, where the acyl chloride in an organic solvent reacts with a diol dissolved in an aqueous alkaline solution. derpharmachemica.com

The fundamental reaction underpinning the creation of polyesters from acyl chlorides is esterification. chemguide.co.ukchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism. docbrown.info The alcohol group of a co-monomer (e.g., a diol) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukstudymind.co.uk

The mechanism involves two key stages:

Addition: The alcohol's oxygen atom adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. chemguide.co.ukdocbrown.info

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is eliminated as an excellent leaving group. A final deprotonation step yields the stable ester linkage and hydrogen chloride as a byproduct. chemguide.co.ukdocbrown.info

When a di-functional acyl chloride like terephthaloyl chloride (an analog of a difunctionalized 3,5-Difluoro-4-methylbenzoyl derivative) reacts with a diol, this esterification reaction occurs at both ends of each monomer, leading to the formation of long polymer chains. researchgate.net

Parameter Description Significance in Polymer Synthesis
Reaction Nucleophilic Acyl SubstitutionForms the stable ester bonds that create the polymer backbone. fiveable.me
Nucleophile Hydroxyl (-OH) group from an alcohol or phenol co-monomerAttacks the acyl chloride to initiate bond formation.
Electrophile Carbonyl Carbon (C=O) of the acyl chlorideThe reactive site for creating the new ester linkage. studymind.co.uk
Leaving Group Chloride ion (Cl⁻)Its departure drives the reaction to completion. chemguide.co.uk

Broader Organic Synthesis Applications

Beyond its role in agrochemicals and polymers, the high reactivity of this compound makes it a versatile reagent for a wide range of transformations in organic synthesis, enabling the construction of complex and novel molecules. fiveable.mewikipedia.org

One of the most fundamental applications of acyl chlorides is the acylation of other molecules, particularly aromatic compounds, through the Friedel-Crafts acylation reaction. sigmaaldrich.comwikipedia.orglibretexts.org In this reaction, this compound reacts with an aromatic substrate (like benzene (B151609) or toluene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.com

The Lewis acid activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion (R-C=O⁺). sigmaaldrich.com This powerful electrophile is then attacked by the electron-rich aromatic ring of the substrate, and following the loss of a proton, a new carbon-carbon bond is formed. masterorganicchemistry.com The result is the attachment of the 3,5-difluoro-4-methylbenzoyl group to the substrate molecule, forming a new ketone. This method is highly effective for creating aryl ketones, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemguide.co.uk

The utility of this compound as a building block lies in its ability to connect different molecular fragments through robust covalent bonds. The acyl chloride group is a highly reactive handle that can readily form esters (with alcohols), amides (with amines), or new C-C bonds (via Friedel-Crafts acylation). fiveable.mesavemyexams.com

This versatility allows chemists to use it as a linker or a foundational piece in multi-step syntheses. For example, a researcher could first perform a Friedel-Crafts acylation to attach the benzoyl moiety to one molecular scaffold, and then chemically modify other parts of the molecule. This step-wise construction is essential for building the complex, three-dimensional structures often required for biologically active compounds or advanced materials. researchgate.netnih.gov The specific substitution pattern (3,5-difluoro-4-methyl) provides a defined and rigid orientation, influencing the final architecture and properties of the target molecule.

Synthesis of Heterocyclic Structures via Cascade Cyclization

Cascade cyclization reactions are powerful tools in organic synthesis, allowing for the construction of complex polycyclic and heterocyclic frameworks from relatively simple starting materials in a single synthetic operation. These reactions proceed through a sequence of intramolecular bond-forming events, often triggered by the formation of a reactive intermediate. Acyl chlorides are known to participate in various cyclization reactions, typically as electrophilic partners.

While there are no specific examples in the scientific literature detailing the use of this compound in cascade cyclizations, one could postulate its potential role based on the reactivity of the acyl chloride functional group. In a hypothetical scenario, the benzoyl chloride moiety could acylate a suitably functionalized substrate, introducing the 3,5-difluoro-4-methylbenzoyl group. This initial acylation could then trigger a cascade of cyclization and rearrangement steps to form a heterocyclic structure. The fluorine and methyl substituents on the aromatic ring would be incorporated into the final product, potentially influencing its electronic properties, lipophilicity, and biological activity.

The success of such a cascade would be highly dependent on the nature of the starting material and the reaction conditions. The electron-withdrawing fluorine atoms would enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles and facilitating the initial acylation step.

Table 1: Hypothetical Cascade Cyclization Parameters

ParameterDescription
Reactant A This compound
Reactant B A linear substrate with multiple nucleophilic and/or reactive sites
Catalyst/Promoter Lewis acid or Brønsted acid to activate the acyl chloride or other functional groups
Solvent Anhydrous, non-protic solvent to prevent hydrolysis of the acyl chloride
Temperature Varies depending on the activation energy of the cyclization steps
Potential Product A complex heterocyclic molecule incorporating the 3,5-difluoro-4-methylbenzoyl substructure

This table is illustrative and based on general principles of cascade reactions, not on published data for the specific compound.

Derivatization Agent in Analytical Chemistry for Amine Detection

In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic separation of analytes. For the analysis of amines by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often employed to introduce a chromophore, a fluorophore, or a mass-spectrometry-friendly tag.

Benzoyl chloride and its derivatives, such as 3,5-dinitrobenzoyl chloride, are well-established derivatizing agents for primary and secondary amines. acs.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a stable amide derivative. This reaction is typically fast and proceeds with high yield under mild conditions.

There are no specific research articles that have utilized this compound for the derivatization of amines for analytical detection. However, based on the known reactivity of other benzoyl chlorides, it is plausible that this compound could serve a similar function. The resulting benzamide derivative would incorporate the difluoro-methyl-phenyl group, which could be detected by UV-Vis spectrophotometry. Furthermore, the presence of fluorine atoms could potentially be exploited for detection by specific detectors or for enhancing ionization in mass spectrometry.

The analytical performance of such a derivatization method would need to be experimentally validated, including optimization of the reaction conditions (e.g., pH, solvent, temperature, and reaction time), assessment of the stability of the derivatives, and determination of figures of merit such as limits of detection (LOD) and quantification (LOQ).

Table 2: Potential Analytical Derivatization Method

StepDescription
Analyte Primary or secondary amines in a sample matrix
Derivatizing Agent This compound
Reaction Conditions Alkaline medium (e.g., sodium bicarbonate or borate buffer) to neutralize the HCl byproduct
Extraction Liquid-liquid extraction or solid-phase extraction to isolate the benzamide derivatives
Analytical Technique HPLC with UV or MS detection, or GC-MS
Expected Derivative N-substituted-3,5-difluoro-4-methylbenzamide

This table outlines a general procedure for amine derivatization and does not represent a validated method using this compound.

Characterization and Structural Elucidation of 3,5 Difluoro 4 Methylbenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, chemical environment, and through-bond or through-space relationships of atoms. For fluorinated compounds like 3,5-Difluoro-4-methylbenzoyl chloride, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are particularly informative.

In the ¹H NMR spectrum of this compound, two distinct signals are expected: one for the aromatic protons and another for the methyl group protons.

Aromatic Protons (H-2/H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. Their signal is expected to appear in the downfield region, typical for aromatic protons, likely between 7.5 and 8.0 ppm. The strong electron-withdrawing effect of the adjacent acyl chloride group and the fluorine atoms deshields these protons, shifting their resonance to a higher chemical shift. The signal for these protons is anticipated to be a triplet. This splitting pattern arises from coupling to the two meta-positioned fluorine atoms (³JH-F).

Methyl Protons (CH₃): The protons of the methyl group at the C-4 position will give rise to a single peak, as they are all equivalent. This signal is expected in the upfield region, typically around 2.3-2.5 ppm. A small, long-range coupling to the two ortho fluorine atoms (⁴JH-F) might cause this singlet to appear as a triplet or a slightly broadened singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Predicted Coupling Constant (J, Hz)
Aromatic H-2/H-6 7.5 - 8.0 Triplet (t) ³JH-F ≈ 6-8 Hz
Methyl (CH₃) 2.3 - 2.5 Singlet (s) or Triplet (t) ⁴JH-F ≈ 1-3 Hz

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, several distinct carbon signals are expected, with some exhibiting splitting due to carbon-fluorine coupling.

Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride group is highly deshielded and is expected to resonate at a low field, typically in the range of 165-170 ppm.

Aromatic Carbons:

C-1 (ipso-carbon to COCl): This quaternary carbon is expected to have a chemical shift around 130-135 ppm. It will likely appear as a triplet due to three-bond coupling with the two fluorine atoms (³JC-F).

C-2/C-6 (aromatic CH): These two equivalent carbons will appear in the aromatic region, likely between 125-130 ppm. Their signal should be a doublet due to two-bond coupling with the adjacent fluorine atom (²JC-F).

C-3/C-5 (ipso-carbons to F): These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JC-F) and a significant downfield shift, typically in the 160-165 ppm range. The signal will be a doublet.

C-4 (ipso-carbon to CH₃): This quaternary carbon's signal is expected around 140-145 ppm and will likely appear as a triplet due to two-bond coupling with the two adjacent fluorine atoms (²JC-F).

Methyl Carbon (CH₃): The methyl carbon signal will appear at a high field (upfield), typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Predicted Coupling Constant (J, Hz)
C=O 165 - 170 Singlet (s) or small multiplet -
C-1 130 - 135 Triplet (t) ³JC-F ≈ 5-10 Hz
C-2/C-6 125 - 130 Doublet (d) ²JC-F ≈ 20-25 Hz
C-3/C-5 160 - 165 Doublet (d) ¹JC-F ≈ 240-260 Hz
C-4 140 - 145 Triplet (t) ²JC-F ≈ 20-25 Hz
CH₃ 15 - 20 Singlet (s) or Quartet (q) ⁴JC-F ≈ 1-3 Hz

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It offers a wide range of chemical shifts, which are sensitive to the electronic environment. nih.govalfa-chemistry.com

For this compound, the two fluorine atoms are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum. The chemical shift for aromatic fluorine atoms typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. ucsb.edu The signal is expected to be split into a triplet due to coupling with the two ortho aromatic protons (³JF-H). A smaller, long-range coupling to the four meta methyl protons (⁴JF-H) might further complicate this pattern or lead to broadening.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Predicted Coupling Constant (J, Hz)
F-3/F-5 -100 to -120 Triplet (t) ³JF-H ≈ 6-8 Hz

While the structure of this compound itself is relatively simple, advanced NMR techniques would be crucial for unequivocally assigning all signals and for characterizing more complex derivatives.

2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm couplings between proton environments. For a derivative of this compound, this could map out the entire proton spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively link the aromatic proton signal to the C-2/C-6 carbon signal and the methyl proton signal to the methyl carbon signal.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between nuclei. For derivatives with restricted bond rotation (e.g., amides), NOE could help determine the preferred conformation and stereochemistry.

These advanced methods provide a comprehensive picture of the molecular structure, confirming connectivity and spatial relationships that cannot be determined from 1D spectra alone.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most characteristic feature in the IR spectrum of an acyl chloride is the intense carbonyl (C=O) stretching absorption. For aromatic acyl chlorides like benzoyl chloride, this band typically appears at a high frequency, around 1770 cm⁻¹. The presence of two electron-withdrawing fluorine atoms on the ring in this compound is expected to inductively pull electron density away from the carbonyl group. This effect strengthens and shortens the C=O double bond, leading to a shift of the stretching vibration to an even higher wavenumber, likely in the 1780-1810 cm⁻¹ range. The spectrum would also show C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region, and C-Cl stretching, which is found at lower frequencies (around 650-850 cm⁻¹).

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Absorption Range (cm⁻¹) Intensity
C=O (Acyl Chloride) Stretch 1780 - 1810 Strong, Sharp
C-F (Aromatic) Stretch 1100 - 1300 Strong
C-Cl Stretch 650 - 850 Medium
C=C (Aromatic) Stretch 1450 - 1600 Medium to Weak
C-H (Aromatic/Methyl) Stretch 2850 - 3100 Medium to Weak

Analysis of Aromatic Ring and C-F Stretches

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups and bonding arrangements within a molecule. For this compound, the analysis focuses on characteristic vibrations of the substituted aromatic ring and the carbon-fluorine bonds.

The infrared spectra of substituted benzoyl chlorides show distinct bands corresponding to the aromatic system. ias.ac.innih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The presence of substituents on the ring influences the exact position and pattern of these absorptions. acs.org

The carbon-fluorine (C-F) stretching vibrations are particularly informative due to their characteristic high intensity and position in the spectrum. In aromatic fluorinated compounds, the C-F stretching bands are typically found in the 1100-1300 cm⁻¹ region. The exact wavenumber is sensitive to the substitution pattern on the ring. The strong electronegativity of fluorine makes this bond highly polar, resulting in a strong absorption in the IR spectrum, which is a key diagnostic feature for fluorinated compounds. Furthermore, the intense band observed in the 860-880 cm⁻¹ range for benzoyl chloride is assigned to the Ph-C stretching vibration, which would also be present in its substituted derivatives. ias.ac.in

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Carbonyl C=O Stretching ~1770-1800
Aromatic C=C Stretching 1450 - 1600
C-F Stretching 1100 - 1300
Phenyl-C Stretching 860 - 880

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to several decimal places), which allows for the unambiguous determination of a compound's molecular formula. libretexts.org While low-resolution MS might identify a molecular ion peak at a nominal mass of 192 amu for this compound, this could correspond to multiple chemical formulas. HRMS distinguishes between these possibilities by measuring the exact mass. libretexts.orgyoutube.com

This precision is possible because the exact mass of each atom is not an integer. libretexts.org For example, the mass of ¹²C is exactly 12.00000 amu, but ¹H is 1.00783 amu, ¹⁶O is 15.9949 amu, ¹⁹F is 18.9984 amu, and ³⁵Cl is 34.9689 amu. The unique combination of these exact masses for a given formula results in a unique high-resolution molecular weight. libretexts.org For C₈H₅³⁵ClF₂O, the calculated monoisotopic mass is 192.0024 Da. An HRMS measurement confirming a mass very close to this value provides strong evidence for this specific molecular formula, effectively ruling out other isobaric compounds. tandfonline.comresearchgate.net

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are commonly coupled with liquid chromatography (LC) to analyze a wide range of compounds. wikipedia.org

Electrospray Ionization (ESI) is suitable for polar molecules and generates ions directly from a solution. researchgate.net However, acyl chlorides like this compound are highly reactive towards protic solvents (e.g., water, methanol) often used in ESI, leading to hydrolysis or solvolysis. This reactivity can make direct analysis by ESI challenging, as the spectrum may show the hydrolyzed product (the corresponding carboxylic acid) rather than the parent compound. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is better suited for relatively less polar and thermally stable compounds. wikipedia.orgnationalmaglab.org In APCI, the sample is vaporized in a heated nebulizer before being ionized by a corona discharge in the gas phase. illinois.eduillinois.edu This process typically involves proton transfer, leading to the formation of a protonated molecule, [M+H]⁺. For this compound, APCI would be a more viable technique than ESI as it minimizes reactions with the solvent prior to ionization. nationalmaglab.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecular ion into smaller, characteristic fragment ions. wikipedia.org The fragmentation pattern of this compound can be predicted based on the known behavior of aromatic acyl chlorides and fluorinated compounds. rsc.orgnist.gov

Upon ionization (e.g., by electron ionization), a primary fragmentation pathway would be the loss of the chlorine radical to form the stable 3,5-difluoro-4-methylbenzoyl cation. This acylium ion is a very common and often abundant peak in the mass spectra of benzoyl chlorides. Subsequent fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule from this acylium ion. Other potential fragmentations include the loss of a fluorine atom (F) or hydrogen fluoride (HF), which are characteristic fragmentation pathways for fluorinated aromatic compounds. nist.govwhitman.edu

Table 2: Predicted Mass Spectrometry Fragments for C₈H₅ClF₂O

Fragment Ion Proposed Structure m/z (for ³⁵Cl)
[M]⁺ C₈H₅ClF₂O⁺ 192.0
[M-Cl]⁺ C₈H₅F₂O⁺ 157.0
[M-COCl]⁺ C₇H₅F₂⁺ 127.0

X-ray Crystallography

While a specific crystal structure for this compound is not publicly documented, its molecular geometry can be reliably inferred from the structures of related compounds such as benzoyl fluoride and other substituted benzoyl derivatives. researchgate.netiucr.orgnih.gov

The central feature of the molecule is the benzene ring, which is expected to be planar. The substituents—two fluorine atoms, a methyl group, and a benzoyl chloride group—will lie in or very close to this plane. The C-COCl group is the most significant determinant of the molecule's conformation. In the solid state, benzoyl chloride derivatives often adopt a conformation where the carbonyl group (C=O) and the chlorine atom are nearly coplanar with the aromatic ring to maximize conjugation. researchgate.net However, steric hindrance from adjacent substituents can cause this group to twist out of the plane. For this compound, the fluorine atoms are meta to the acyl group and are not expected to cause significant steric clash, suggesting a largely planar conformation is likely.

The analysis of crystal structures of similar molecules provides expected values for bond lengths and angles. researchgate.netresearchgate.net For instance, the C-F bond length in aromatic systems is typically around 1.35 Å, while the C-Cl bond in an acyl chloride is approximately 1.79 Å. The geometry around the carbonyl carbon is trigonal planar, with bond angles close to 120°.

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Extensive research has not yielded specific scientific literature or detailed experimental data for "this compound" corresponding to the requested outline sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Qualitative and Quantitative Analysis

While general principles of chemical synthesis, structural elucidation, and spectroscopic analysis can be applied hypothetically to this molecule, the absence of published research findings, specific data tables, and detailed characterization studies for this particular compound prevents the creation of a thorough, informative, and scientifically accurate article as per the user's instructions.

To generate the requested content, specific studies detailing the synthesis, structural analysis (like X-ray crystallography), and UV-Vis spectroscopic properties of this compound would be required. As this information is not available in the public domain through the conducted searches, fulfilling the request would necessitate speculation, which is contrary to the requirement for factual accuracy.

Computational Chemistry Approaches to this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific computational studies published that focus solely on the chemical compound this compound for the detailed analyses requested in the outline. While the methodologies listed—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping—are standard and widely used computational techniques for characterizing molecules, their direct application to this compound has not been documented in the retrieved scientific papers.

General principles of these computational methods are well-established. For instance, DFT is a robust method for calculating the electronic structure of molecules, which allows for the optimization of molecular geometry and the determination of energetic landscapes. Similarly, FMO theory provides insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, without specific research conducted on this compound, it is not possible to provide the detailed, data-driven article with specific research findings and data tables as requested.

Information on related compounds, such as other substituted benzoyl chlorides, does exist. For example, studies have been conducted on the solvolysis of various benzoyl chlorides, and computational methods have been applied to understand their reactivity. However, in keeping with the strict requirement to focus solely on this compound, data from these related but distinct molecules cannot be substituted.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for each specified subsection is not feasible at this time due to the absence of dedicated studies on this compound in the available literature.

Computational Chemistry Approaches to 3,5 Difluoro 4 Methylbenzoyl Chloride

Molecular Modeling and Reaction Pathway Prediction

Molecular modeling of 3,5-Difluoro-4-methylbenzoyl chloride allows for the visualization of its three-dimensional structure and the simulation of its dynamic behavior. These models are crucial for predicting how the molecule will interact with other reagents. The presence of two fluorine atoms and a methyl group on the benzene (B151609) ring, in addition to the reactive acyl chloride group, creates a unique electronic and steric environment that can be explored through computational methods.

Reaction pathway prediction for this compound focuses on understanding the mechanisms of its reactions, such as nucleophilic acyl substitution. Acyl chlorides are generally highly reactive, and computational models can elucidate the step-by-step process of these reactions. chemistrysteps.com This involves identifying transition states and intermediates, and calculating the activation energies for different potential pathways. wikipedia.orgyoutube.com For instance, in a reaction with a nucleophile, computational analysis can predict whether the reaction will proceed through a concerted or a stepwise mechanism. The electron-withdrawing effects of the fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between orbitals. wikipedia.org For this compound, NBO analysis can provide a detailed picture of the electronic structure, including the nature of chemical bonds and the effects of the fluorine and methyl substituents on the aromatic ring and the acyl chloride group.

The analysis provides quantitative data on atomic charges, hybridization of orbitals, and the energies of these donor-acceptor interactions. researchgate.net For example, the NBO analysis of fluorinated aromatic compounds has shown that intramolecular interactions involving fluorine can significantly affect the conformational properties of the molecule. nih.govresearchgate.net In the case of this compound, NBO analysis would likely reveal a significant polarization of the C-F and C=O bonds, contributing to the high reactivity of the acyl chloride. The calculated natural charges on each atom can help in predicting the sites most susceptible to electrophilic or nucleophilic attack.

Below is a hypothetical table representing the type of data that could be obtained from an NBO analysis for this compound, based on general principles and data for similar molecules.

Interacting Orbitals (Donor -> Acceptor)Stabilization Energy (E2) (kcal/mol)
LP (F) -> σ(C-C) of the ring1.5 - 3.0
LP (O) -> σ(C-Cl)2.0 - 5.0
π (C=C) of the ring -> π(C=O)0.5 - 2.0
π (C=O) -> π(C=C) of the ring0.5 - 1.5

Note: The values in this table are illustrative and represent typical ranges for such interactions in similar fluorinated aromatic compounds. Actual values for this compound would require specific quantum chemical calculations.

Patent Literature and Industrial Significance

Patent Landscape for 3,5-Difluoro-4-methylbenzoyl chloride Synthesis

While specific patents exclusively detailing the synthesis of this compound are not prominently highlighted in publicly accessible databases, the methodologies for its preparation fall under well-established and broadly patented processes for analogous substituted benzoyl chlorides. The patent literature reveals two primary routes for the industrial synthesis of such compounds.

The first common patented method involves the chlorination of the corresponding benzoic acid. In this process, 3,5-Difluoro-4-methylbenzoic acid would be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This type of reaction is a fundamental transformation in organic synthesis and is described in numerous patents for the production of various benzoyl chlorides. For instance, patents for the synthesis of similar compounds, like m-toluoyl chloride, detail the reaction of m-toluic acid with thionyl chloride in an organic solvent, followed by distillation to obtain the final product.

A second widely patented approach is the direct chlorination of the corresponding aldehyde. This method would involve the conversion of 3,5-Difluoro-4-methylbenzaldehyde to the benzoyl chloride. U.S. Patent US6844468B2, for example, describes a general process for preparing substituted benzoyl chlorides by chlorinating the corresponding benzaldehydes, highlighting the industrial utility of this transformation. google.com These general processes underscore the established industrial methods that are applicable for the synthesis of this compound, forming the basis of its manufacturing patent landscape.

General Synthesis Route Key Reactants Chlorinating Agent Typical Patent Context
From Carboxylic Acid3,5-Difluoro-4-methylbenzoic acidThionyl chloride, Oxalyl chlorideSynthesis of various substituted benzoyl chlorides for chemical intermediates.
From Aldehyde3,5-Difluoro-4-methylbenzaldehydeChlorine (Cl₂)Industrial production of benzoyl chlorides for agrochemicals and pharmaceuticals. google.com

Patent Applications for Derivatives and Applications

The primary industrial significance of this compound is derived from its role as a key building block in the synthesis of complex, patented molecules with specific biological activities. Patent applications prominently feature this compound as an essential intermediate in the creation of advanced agrochemicals, including herbicides and fungicides.

Chinese patents CN102924416A and CN104844609A are notable examples that disclose the use of this compound in the synthesis of novel agrochemical compounds. These patents describe multi-step synthetic pathways where the benzoyl chloride moiety is transformed into other functional groups to build the final active ingredient.

In the synthesis of sulfonylurea herbicides, as detailed in patent literature, a common pathway involves the conversion of a substituted benzoyl chloride into an isocyanate. This is typically achieved by reacting the benzoyl chloride with an azide (B81097) salt to form an acyl azide, which then undergoes a Curtius rearrangement to the isocyanate. This reactive isocyanate is then coupled with a sulfonylamine component to form the final sulfonylurea herbicide. This multi-step process is a cornerstone of manufacturing for a significant class of modern herbicides. google.com

Similarly, in the creation of thiazole-based fungicides, this compound is used to introduce the 3,5-difluoro-4-methylphenyl group into the target molecule. google.com A typical synthetic route involves the conversion of the benzoyl chloride to the corresponding aniline (B41778) (3,5-Difluoro-4-methylaniline), which is then used to build more complex heterocyclic structures like thiazoles, known for their fungicidal properties. google.comgoogle.com

Table of Patented Derivatives and Applications

Derivative Class Key Intermediate Synthesized from this compound Final Product Type Application Illustrative Patent
Sulfonylureas 3,5-Difluoro-4-methylphenyl isocyanate N-(pyrimidin-2-yl)-N'-((3,5-difluoro-4-methylphenyl)aminocarbonyl)urea derivatives Herbicide CN102924416A

Economic Value and Market Relevance in Chemical Industries

The economic value of this compound is not determined by a large-volume, standalone market for the compound itself. Instead, its market relevance is a direct function of its indispensable role in the production of high-value, patent-protected agricultural products. As a specialized fluorinated intermediate, it contributes significantly to the final market value of the herbicides and fungicides it is used to synthesize.

The broader market for fluorinated chemicals is experiencing robust growth, driven by their increasing use in high-performance applications across various sectors, including pharmaceuticals and agrochemicals. Fluorine atoms, when incorporated into active ingredients, can significantly enhance their biological efficacy, metabolic stability, and selectivity. This often translates to products that are more effective at lower application rates, a key driver in the modern agrochemical market.

Market analyses of the global benzoyl chloride market also underscore its importance as an intermediate, with the agrochemical and pharmaceutical industries being major consumers. The growth of these end-use sectors directly fuels the demand for specialized benzoyl chloride derivatives like this compound.

The industrial significance of this compound is therefore amplified by the value of the intellectual property it helps create. The synthesis of a novel, patented herbicide or fungicide can command a significant market share, and the intermediates required for its production, such as this compound, become critical components of a high-value supply chain. The presence of the difluoro-methylphenyl moiety is often a key structural feature responsible for the enhanced performance of the final product, making this intermediate a non-interchangeable and economically vital precursor.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems

The efficiency and selectivity of the synthesis of 3,5-Difluoro-4-methylbenzoyl chloride can be significantly improved through the discovery of novel catalytic systems. While dimethylformamide (DMF) is a common catalyst for the formation of acyl chlorides from carboxylic acids using reagents like oxalyl chloride wikipedia.org, research is moving towards more efficient and easily separable catalysts. Future explorations may include the use of Brønsted acids as cheaper and effective catalysts for chlorination with thionyl chloride. tandfonline.com The development of heterogeneous catalysts, such as functionalized polymers or inorganic supports bearing catalytic sites, could simplify product purification and catalyst recycling. google.com Moreover, the application of single-atom catalysts could offer unprecedented activity and selectivity, potentially enabling the use of less reactive and more environmentally friendly chlorinating agents. There is also potential for the discovery of catalysts that can facilitate the direct, one-pot synthesis of this compound from simpler precursors, bypassing the need to first synthesize and isolate the corresponding carboxylic acid.

Investigation of New Reaction Pathways and Transformation Capabilities

The reactivity of this compound is largely dictated by the electrophilic carbonyl carbon, making it a versatile reagent for nucleophilic acyl substitution reactions. Future research will undoubtedly delve into previously unexplored reaction pathways and transformations. This could involve its use in novel coupling reactions, potentially catalyzed by transition metals, to form complex molecular architectures. The unique electronic properties conferred by the fluorine atoms may enable regioselective reactions that are not possible with non-fluorinated analogues. For instance, the fluorine substituents can influence the reactivity of the aromatic ring, opening up possibilities for novel substitution or addition reactions. Furthermore, the photochemical generation of acyl radicals from acyl chlorides presents an exciting frontier for creating new carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net

Advanced Applications in Targeted Molecular Synthesis

The presence of the difluoro-methyl-substituted phenyl ring makes this compound a highly attractive building block for the synthesis of targeted molecules, particularly in the pharmaceutical and agrochemical industries. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Future applications will likely focus on incorporating this moiety into molecules designed to interact with specific biological targets. For example, it could be used in the synthesis of kinase inhibitors, where fluorinated aromatic groups are often key components. In agrochemicals, the unique substitution pattern could lead to the development of herbicides or pesticides with novel modes of action and improved environmental profiles. The compound's reactivity also makes it suitable for the synthesis of advanced polymers and materials with tailored electronic and physical properties.

Integration with Emerging Technologies in Chemical Manufacturing

The production of specialty chemicals like this compound is set to benefit from the integration of emerging technologies in chemical manufacturing. Continuous flow chemistry, for instance, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. nih.govbeilstein-journals.orgnih.gov The synthesis of acyl chlorides is well-suited for flow reactors, which can allow for precise control over reaction conditions and minimize the handling of hazardous reagents. researchgate.net Additionally, the use of microreactors can enable reactions with highly reactive intermediates that would be difficult to control in a batch setting. The integration of real-time analytical techniques with these automated systems will allow for rapid process development and quality control. Furthermore, the application of machine learning and artificial intelligence could accelerate the discovery of optimal reaction conditions and novel synthetic routes for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Difluoro-4-methylbenzoyl chloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and oxidation steps. A common approach involves chlorination of the methyl group on the aromatic ring using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂), followed by fluorination with potassium fluoride (KF) or hydrogen fluoride (HF) under controlled conditions. Acid chloride formation is typically achieved via treatment with oxalyl chloride (COCl)₂ in dichloromethane (DCM), catalyzed by a drop of dimethylformamide (DMF) . Purification is performed via distillation or recrystallization.

Q. How can researchers safely handle this compound given its reactivity?

  • Methodological Answer : Due to its high reactivity as an acyl chloride, use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention. Store under inert gas (N₂/Ar) in a cool, dry place away from moisture and bases .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions and purity (e.g., δ ~7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon).
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~730 cm⁻¹ (C-F stretches).
  • XRD : Single-crystal X-ray diffraction (SHELX programs) to resolve molecular geometry and confirm halogen positioning .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Use single-factor experiments to optimize parameters:

  • Temperature : Fluorination at 80–100°C enhances reaction kinetics but requires pressure-resistant reactors.
  • Catalyst : Anhydrous AlCl₃ or BF₃·Et₂O improves electrophilic substitution efficiency.
  • Solvent : Non-polar solvents (e.g., DCM) reduce side reactions like hydrolysis.
  • Purity Control : Distillation under reduced pressure (e.g., 0.1–1 mmHg) minimizes thermal decomposition .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Methodological Answer : Cross-reference experimental data with computational predictions (e.g., NIST Chemistry WebBook for IR/NMR benchmarks) . If impurities are suspected (e.g., residual starting material), employ preparative HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient). For crystallographic ambiguities, refine structures using SHELXL with high-resolution data and validate via R-factor analysis .

Q. What computational tools predict the reactivity of this compound in designing derivatives?

  • Methodological Answer :

  • Reactivity Prediction : Use REAXYS or BKMS_METABOLIC databases to model nucleophilic acyl substitution sites.
  • DFT Calculations : Gaussian or ORCA software to simulate transition states for reactions with amines or alcohols.
  • Docking Studies : AutoDock Vina for evaluating binding affinity in drug design applications (e.g., protease inhibition) .

Q. What strategies are effective for incorporating this compound into drug development pipelines?

  • Methodological Answer :

  • Coupling Reactions : React with amines (e.g., amino acids) via Schotten-Baumann conditions to form amides. Sodium thiocyanate-mediated coupling in acetone yields thiourea derivatives, as demonstrated in tenovin analog synthesis .
  • Biological Screening : Test derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols .

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